

NW-1689: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: NW-1689

Cat. No.: B1304859

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Introduction

NW-1689, identified as 4-[(3-fluorophenyl)methoxy]-benzoic acid, is the primary and pharmacologically inactive N-dealkylated acid metabolite of Safinamide.^{[1][2]} Safinamide is a therapeutic agent approved for the treatment of Parkinson's disease, exhibiting a multi-modal mechanism of action that includes selective and reversible monoamine oxidase B (MAO-B) inhibition.^{[3][4]} Understanding the chemical structure, properties, and metabolic fate of **NW-1689** is crucial for a complete characterization of Safinamide's pharmacokinetic profile and for regulatory submissions. This technical guide provides an in-depth summary of the available scientific data on **NW-1689**.

Chemical Structure and Properties

NW-1689 is a benzoic acid derivative characterized by a (3-fluorophenyl)methoxy substituent at the 4-position. It is also known to be a degradation product of Safinamide, forming under conditions of thermal and oxidative stress.^[5]

Table 1: Chemical and Physical Properties of **NW-1689**

Property	Value	Reference
Chemical Name	4-[(3-fluorophenyl)methoxy]-benzoic acid	[5]
CAS Number	405-85-6	[5]
Molecular Formula	C ₁₄ H ₁₁ FO ₃	[5]
Formula Weight	246.2 g/mol	[5]
Purity	≥95%	[5]
Formulation	A solid	[5]
Solubility	Ethanol: Slightly soluble	[5]
λ _{max}	246 nm	[5]
SMILES	<chem>O=C(C1=CC=C(C=C1)OCC2=CC(F)=CC=C2)O</chem>	[5]
InChI Key	GSTZODCOPHCYCV-UHFFFAOYSA-N	[5]

Metabolic Pathway of Safinamide to NW-1689

Safinamide undergoes extensive metabolism in the body. The primary metabolic pathway leading to the formation of **NW-1689** involves N-dealkylation followed by oxidation. The resulting **NW-1689** is the main circulating metabolite of Safinamide in plasma. Subsequently, **NW-1689** can undergo further conjugation to form its β-glucuronide.[2]



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Metabolic pathway of Safinamide to **NW-1689**.

Pharmacokinetics

Pharmacokinetic studies in healthy volunteers have shown that after oral administration of Safinamide, **NW-1689** is the major circulating metabolite in plasma.[2] The peak plasma concentrations of Safinamide are typically reached within 2 to 4 hours.[6] While Safinamide has a terminal half-life of about 22 hours, the radioactivity from labeled Safinamide, which includes its metabolites, has a longer half-life of approximately 80 hours.[2]

Table 2: Pharmacokinetic Parameters of Safinamide and its Metabolites

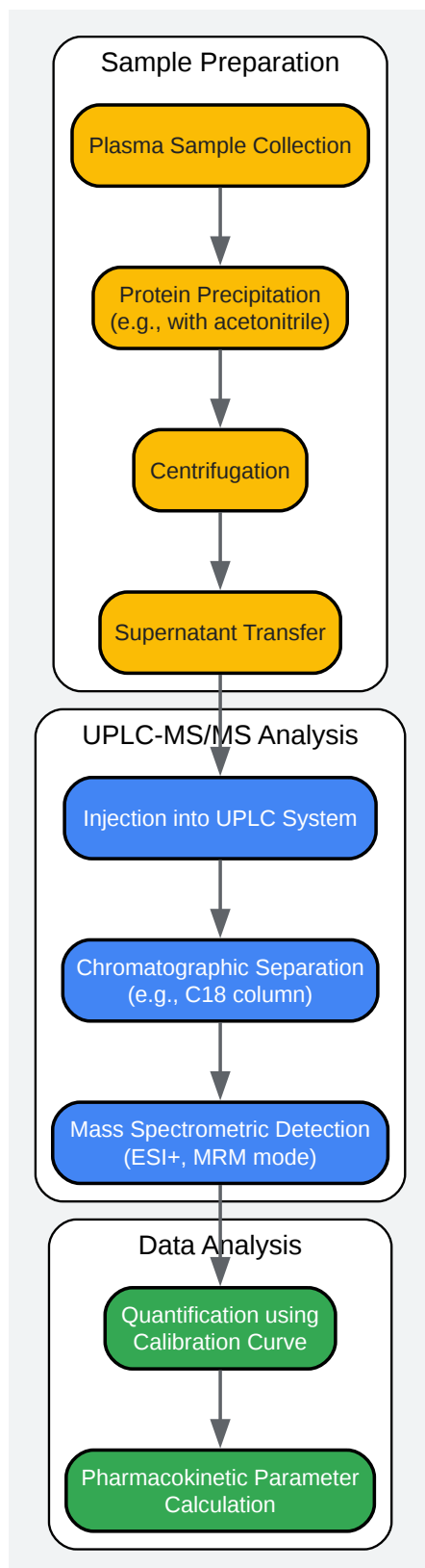
Parameter	Safinamide	NW-1689	Reference
Tmax (single dose)	2 - 4 hours	~7 hours (for total radioactivity)	[2][6]
Terminal Half-life	~22 hours	~80 hours (for total radioactivity)	[2]
Bioavailability	High (95%)	-	[4]
Protein Binding	88-90%	-	[4]

Experimental Protocols

The quantification of Safinamide and its metabolites, including **NW-1689**, in biological matrices is essential for pharmacokinetic and metabolic studies. Several analytical methods have been developed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) being the most common.[7][8]

General Protocol for Quantification of Safinamide and NW-1689 in Plasma by UPLC-MS/MS

This protocol is a generalized representation based on published methods.[9][10]



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Generalized workflow for **NW-1689** analysis.

1. Sample Preparation (Protein Precipitation):

- To a known volume of plasma, add a precipitating agent such as acetonitrile (typically in a 1:3 or 1:4 plasma to solvent ratio).
- Vortex the mixture to ensure thorough mixing and complete protein precipitation.
- Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube or vial for analysis.

2. UPLC-MS/MS Conditions:

- Chromatographic Column: A reverse-phase column, such as an Acquity UPLC C18, is commonly used.[\[10\]](#)
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile) is typically employed.[\[9\]](#)[\[10\]](#)
- Flow Rate: A flow rate suitable for the UPLC system, often in the range of 0.2-0.5 mL/min.
- Injection Volume: A small injection volume, typically 1-5 µL.
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is generally used for Safinamide and its metabolites.[\[10\]](#)
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for Safinamide, **NW-1689**, and an internal standard.

3. Data Analysis:

- A calibration curve is constructed by analyzing standards of known concentrations of **NW-1689**.

- The concentration of **NW-1689** in the plasma samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Conclusion

NW-1689 is the primary, pharmacologically inactive metabolite of Safinamide. A thorough understanding of its chemical properties, metabolic formation, and pharmacokinetic profile is integral to the overall assessment of Safinamide. The analytical methods outlined provide a robust framework for the accurate quantification of **NW-1689** in biological matrices, which is fundamental for drug development and clinical research. This technical guide serves as a consolidated resource for professionals involved in the study and development of Safinamide and related compounds.

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- To cite this document: BenchChem. [NW-1689: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1304859#nw-1689-chemical-structure-and-properties]

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